molecular formula C36H42F6N4O8 B15088771 N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate)

Cat. No.: B15088771
M. Wt: 772.7 g/mol
InChI Key: YDYSXYIKNSWDOF-UHFFFAOYSA-N
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Description

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) is a derivative of rhodamine 6G, a well-known fluorescent dye. This compound is particularly useful as a bioreagent in fluorescence assays due to its high fluorescence efficiency and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) involves the reaction of rhodamine 6G with 8-amino-3,6-dioxaoctanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another rhodamine derivative with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.

    Sulforhodamine B: Known for its use in cell proliferation assays.

Uniqueness

N-(8-Amino-3,6-dioxaoctyl)rhodamine 6G-amide bis(trifluoroacetate) stands out due to its high fluorescence efficiency and stability, making it particularly suitable for long-term imaging and diagnostic applications .

Properties

Molecular Formula

C36H42F6N4O8

Molecular Weight

772.7 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7)

InChI Key

YDYSXYIKNSWDOF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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